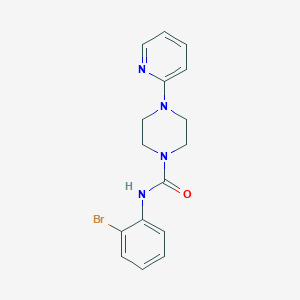
N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (NBP-2P) is a novel compound that has been extensively studied in recent years. It has a wide range of potential applications in the areas of synthetic organic chemistry, drug design, and biochemistry. NBP-2P is a small molecule with a molecular weight of approximately 225 g/mol. It has a unique structure that includes a bromophenyl ring, a pyridinyl ring, and a pyrazinecarboxamide moiety. This structure gives NBP-2P the ability to interact with a variety of biological targets, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activity : The compound has been used in the synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which have shown antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Halogen Bonding in Polymorphism : Research has revealed the role of halogen bonding, specifically Br⋯Br and Br⋯N interactions, in the formation of conformational polymorphs of related compounds. This has implications for understanding molecular interactions and crystal engineering (Khavasi & Tehrani, 2013).
Condensation Reactions and Computational Modeling : The compound's derivatives have been utilized in condensation reactions, leading to products like tetrahydro-3H-pyrazole[4,3-c]pyridin-3-ones. Computational modeling has provided insights into the structural features of these reaction products (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).
Supramolecular Assembly in Coordination Compounds : Studies have focused on how halogen bonding influences the supramolecular assembly of coordination compounds. This research is pertinent to coordination crystal engineering (Khavasi & Azhdari Tehrani, 2013).
Synthesis and Biological Assessment of Cyanopyridine Derivatives : The compound has been involved in the synthesis of new pyridine derivatives, which were tested for antibacterial activities, indicating its potential in drug discovery (El-Hashash & Shaban, 2019).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-13-5-1-2-6-14(13)19-16(22)21-11-9-20(10-12-21)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGTZGNGKAFCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

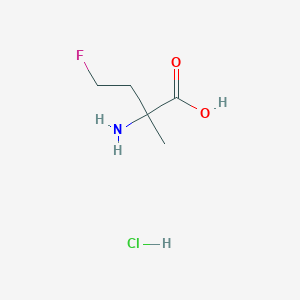
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
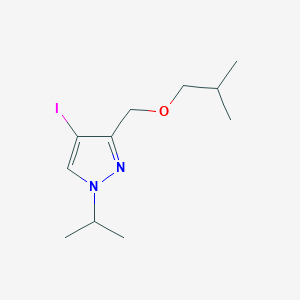
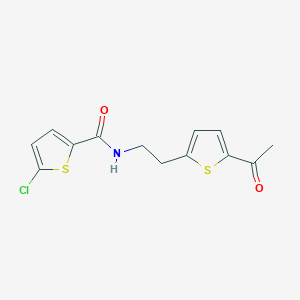
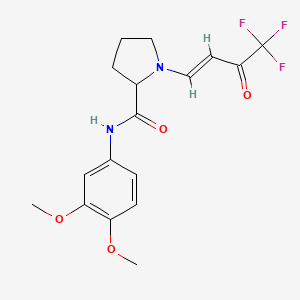
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
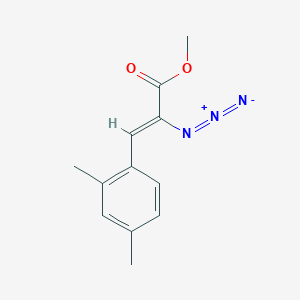
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)
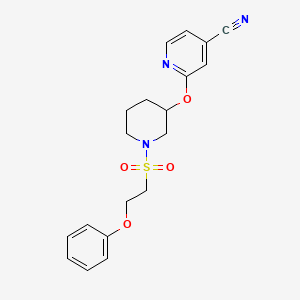
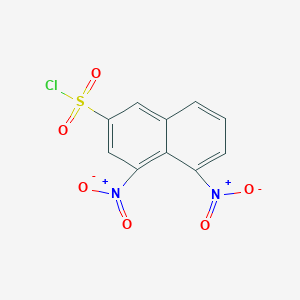
![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)